フルマティニブ
科学的研究の応用
HHGV678 mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for chronic myelogenous leukemia and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
準備方法
合成経路と反応条件: 反応条件は、通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .
工業生産方法: HHGV678メシル酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。 プロセスは、効率とコスト効率を最適化するために、自動システムと厳格な品質管理対策を頻繁に含み、一貫性と純度を維持します .
3. 化学反応解析
反応の種類: HHGV678メシル酸塩は、次のものを含むさまざまな化学反応を起こします。
酸化: 酸素の添加または水素の除去を含む。
還元: 水素の添加または酸素の除去を含む。
置換: 1つの官能基を別の官能基に置き換える.
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 条件には、多くの場合、望ましい反応を確保するために、制御された温度とpHレベルが含まれます .
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化された化合物を生成する可能性があります .
4. 科学研究の応用
HHGV678メシル酸塩は、次のような幅広い科学研究の用途があります。
化学: キナーゼ阻害と反応機構を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路と遺伝子発現への影響について調査されています。
医学: 慢性骨髄性白血病および他の癌に対する潜在的な治療薬として探求されています。
化学反応の分析
Types of Reactions: HHGV678 mesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
作用機序
HHGV678メシル酸塩は、Bcr-Ablチロシンキナーゼを選択的に阻害することによって効果を発揮します。この阻害は、Stat5およびErk1/2などの下流シグナル伝達分子のリン酸化を防ぎ、腫瘍の増殖と増殖の抑制につながります。 この化合物は、c-Abl、PDGFRβ、c-Kitなどの他のキナーゼも標的にするため、幅広い抗癌活性に貢献しています .
類似化合物:
イマチニブメシル酸塩: 慢性骨髄性白血病の治療に使用される別のBcr-Abl阻害剤。
ダサチニブ: Bcr-Ablおよび他のキナーゼに対する活性を有するマルチキナーゼ阻害剤。
HHGV678メシル酸塩の独自性: HHGV678メシル酸塩は、Bcr-Ablに対する高い選択性と効力、およびイマチニブなどの他の阻害剤に対する耐性を克服する能力のためにユニークです。 これは、慢性骨髄性白血病の耐性型を治療する上で貴重な化合物となります .
類似化合物との比較
Imatinib mesylate: Another Bcr-Abl inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: A multi-kinase inhibitor with activity against Bcr-Abl and other kinases.
Nilotinib: A selective Bcr-Abl inhibitor with improved potency and specificity
Uniqueness of HHGV678 Mesylate: HHGV678 mesylate is unique due to its high selectivity and potency against Bcr-Abl, as well as its ability to overcome resistance to other inhibitors like imatinib. This makes it a valuable compound in the treatment of resistant forms of chronic myelogenous leukemia .
生物活性
Flumatinib, a selective inhibitor of BCR-ABL, PDGFR, and KIT kinases, has emerged as a significant therapeutic agent in the treatment of chronic myeloid leukemia (CML), particularly in patients with Philadelphia chromosome-positive (Ph+) CML. This article delves into the biological activity of flumatinib, highlighting its efficacy, safety, and mechanisms of action based on diverse research findings.
Flumatinib is designed to inhibit the BCR-ABL1 fusion protein, which is responsible for the pathogenesis of CML. The compound exhibits a higher potency against various mutant forms of BCR-ABL1 compared to traditional therapies like imatinib. Notably, flumatinib effectively targets mutations such as V299L, F317L, F317I, and M351T, which are often associated with resistance to other tyrosine kinase inhibitors (TKIs) .
Phase III Studies
Several phase III clinical trials have demonstrated flumatinib's superior efficacy compared to imatinib:
- Early Molecular Response (EMR) : In a randomized trial involving 394 patients, flumatinib achieved an EMR rate of 82.1% at 3 months versus 53.3% for imatinib (p < 0.0001) .
- Major Molecular Response (MMR) : The rate of MMR at 6 months was significantly higher with flumatinib (33.7%) compared to imatinib (18.3%) . At 12 months, the MMR rates were 52.6% for flumatinib versus 39.6% for imatinib (p = 0.0102) .
- Complete Cytogenetic Response (CCyR) : Flumatinib also showed higher CCyR rates at various time points compared to imatinib in multiple studies .
Summary of Key Findings
Study Parameter | Flumatinib | Imatinib | P-value |
---|---|---|---|
Early Molecular Response at 3 months | 82.1% | 53.3% | <0.0001 |
Major Molecular Response at 6 months | 33.7% | 18.3% | 0.0006 |
Major Molecular Response at 12 months | 52.6% | 39.6% | 0.0102 |
Safety Profile
Flumatinib has been associated with a tolerable side-effect profile when compared to imatinib:
- Common adverse events include diarrhea and alanine transaminase elevation in flumatinib-treated patients, while edema and pain in extremities were more frequent in the imatinib group .
- In later-line therapy settings, flumatinib demonstrated acceptable tolerability even among patients resistant or intolerant to other TKIs .
Case Study Overview
In a real-world clinical setting involving five patients previously treated with imatinib or nilotinib, switching to flumatinib resulted in sustained responses without adverse events during the transition period . This underscores flumatinib's potential as an effective treatment option even after prior TKI failure.
特性
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCJYEYYYGBROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237779 | |
Record name | Flumatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895519-90-1 | |
Record name | Flumatinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11904 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flumatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUMBATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4009Y24AI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of Flumatinib?
A: Flumatinib primarily targets the breakpoint cluster region-abelson (BCR-ABL1) tyrosine kinase, a constitutively active enzyme frequently implicated in chronic myeloid leukemia (CML) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It also demonstrates inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and mast/stem cell growth factor receptor (c-Kit) [, ].
Q2: How does Flumatinib inhibit BCR-ABL1 kinase activity?
A: Flumatinib acts as a tyrosine kinase inhibitor, specifically targeting the ATP-binding site of BCR-ABL1. This competitive binding prevents ATP from binding, thereby blocking the kinase's ability to phosphorylate downstream signaling molecules [, , ].
Q3: What are the downstream consequences of BCR-ABL1 inhibition by Flumatinib?
A: By inhibiting BCR-ABL1, Flumatinib disrupts key signaling pathways involved in cell proliferation, survival, and differentiation of leukemia cells. This ultimately leads to the inhibition of leukemic cell growth and promotes apoptosis [, , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q4: What is the molecular formula and weight of Flumatinib?
A: The molecular formula of Flumatinib is C28H28F3N7O2, and its molecular weight is 547.57 g/mol [].
Q5: Is there any spectroscopic data available for Flumatinib?
A: Yes, Flumatinib has been characterized using infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and electrospray ionization-mass spectrometry (ESI-MS) techniques [].
Q6: Are there different crystal forms of Flumatinib, and do they impact its stability or application?
A: Research indicates the existence of different crystal forms of Flumatinib mesylate, notably crystal form C. This specific form exhibits enhanced stability and solubility compared to other forms, potentially influencing its formulation and bioavailability [, ].
Q7: Does Flumatinib possess any catalytic properties?
A: Flumatinib is not known to exhibit catalytic properties. It primarily functions as an inhibitor of tyrosine kinases, specifically BCR-ABL1, PDGFR, and c-Kit [, , ].
Q8: Have computational chemistry approaches been employed to study Flumatinib?
A: Yes, molecular modeling studies have been conducted to investigate the binding interactions between Flumatinib and the kinase domain of KIT. These simulations provide insights into the structural basis for Flumatinib's ability to overcome drug resistance conferred by specific mutations in the activation loop of KIT [].
Q9: Are there specific structural modifications of Flumatinib that impact its activity or selectivity?
A: While specific structure-activity relationship (SAR) studies for Flumatinib are limited in the provided research, it is known that the trifluoromethyl and pyridine groups play a role in its enhanced activity against BCR-ABL1 compared to Imatinib. Further research is needed to fully elucidate the impact of specific structural modifications on its activity and selectivity profile [, ].
Q10: What is the pharmacokinetic profile of Flumatinib?
A: Studies in patients with CML-CP revealed that Flumatinib reaches maximum plasma concentration (Cmax) approximately 2 hours after oral administration. It exhibits a slow elimination with a mean apparent terminal half-life (t1/2) ranging from 16.0 to 16.9 hours [].
Q11: Does Flumatinib show dose-proportional pharmacokinetics?
A: Yes, Flumatinib demonstrates dose-proportional pharmacokinetics for both Cmax and area under the curve (AUC) following single and multiple doses of 400 mg and 600 mg in patients with CML-CP [].
Q12: How does Flumatinib distribute in the body?
A: While detailed distribution studies are limited in the provided research, analysis of Flumatinib and its metabolites in various biological matrices (plasma, urine, feces) suggests distribution to different tissues [, ]. Further research is needed to fully characterize its tissue distribution profile.
Q13: What are the primary metabolic pathways of Flumatinib?
A: Flumatinib is primarily metabolized through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of various metabolites [, ].
Q14: Does Flumatinib exhibit drug-drug interactions?
A: Yes, in vitro and in vivo studies indicate that Flumatinib metabolism is primarily mediated by CYP3A4. Therefore, co-administration with CYP3A4 inhibitors, such as erythromycin, cyclosporine, voriconazole, and isavuconazole, can significantly increase Flumatinib plasma concentrations [, ].
Q15: Has Flumatinib demonstrated efficacy in preclinical models of CML?
A: Yes, Flumatinib has shown promising in vitro and in vivo activity against various BCR-ABL1-positive cell lines and animal models of CML, including those resistant to Imatinib or Sunitinib [].
Q16: What is the clinical efficacy of Flumatinib in CML patients?
A: Numerous clinical trials and real-world studies have demonstrated that Flumatinib exhibits significant efficacy in patients with CML-CP, both as a first-line therapy and in those resistant or intolerant to prior TKI therapies [, , , , , , , , , , , , , , , ].
Q17: Has Flumatinib been evaluated in other hematological malignancies?
A: Research indicates that Flumatinib is also being investigated for its therapeutic potential in other hematological malignancies, including Ph-positive acute lymphoblastic leukemia (ALL) [, , , ]. Preliminary results suggest promising efficacy in this patient population.
Q18: Are there known mechanisms of resistance to Flumatinib?
A: While Flumatinib demonstrates efficacy in CML patients resistant to Imatinib or other TKIs, the emergence of acquired resistance remains a concern. Although specific resistance mechanisms are not extensively discussed in the provided research, the potential for mutations within the BCR-ABL1 kinase domain, particularly the T315I mutation, could contribute to Flumatinib resistance [, , , ].
Q19: Are there publicly available resources for further research on Flumatinib?
A19: Information regarding Flumatinib, such as clinical trial data (e.g., NCT02204644, NCT04591197), can be accessed through platforms like ClinicalTrials.gov. Additionally, scientific databases like PubMed and Semantic Scholar provide access to published research articles on Flumatinib.
Q20: When was Flumatinib first approved for the treatment of CML?
A: Flumatinib received its first approval for the treatment of CML-CP in China in 2019 [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。